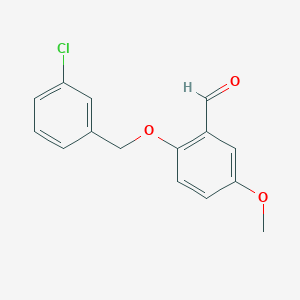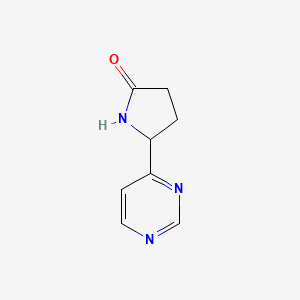
4-Aminomethyl-4'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminomethyl-4’-methyl-2,2’-bipyridine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of an aminomethyl group and a methyl group on the bipyridine scaffold enhances its chemical reactivity and coordination properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-4’-methyl-2,2’-bipyridine typically involves the functionalization of bipyridine derivatives. One common method is the reaction of 4,4’-dimethyl-2,2’-bipyridine with formaldehyde and ammonia, which introduces the aminomethyl group. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for 4-Aminomethyl-4’-methyl-2,2’-bipyridine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-4’-methyl-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
4-Aminomethyl-4’-methyl-2,2’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Applications:
Mechanism of Action
The mechanism of action of 4-Aminomethyl-4’-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The aminomethyl group can also interact with biological targets, potentially leading to bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
4,4’-Diamino-2,2’-bipyridine: Contains two amino groups, which can lead to different coordination and reactivity properties.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Uniqueness
4-Aminomethyl-4’-methyl-2,2’-bipyridine is unique due to the presence of both an aminomethyl group and a methyl group on the bipyridine scaffold. This combination of functional groups enhances its reactivity and coordination properties, making it a versatile compound for various applications in chemistry, biology, and material science .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3 |
InChI Key |
RUZFBWKOWYOIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)









